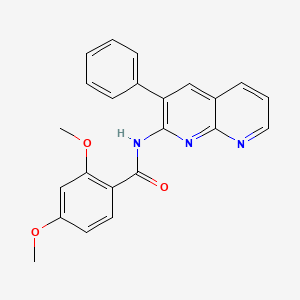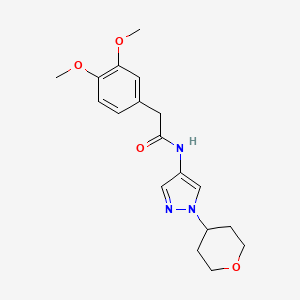
2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds containing a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically .
Synthesis Analysis
The synthesis of naphthyridine derivatives can be achieved through various methods. For instance, an eco-friendly construction of N-(5-(2-methyl-1,8-naphthyridine)-thiazole-benzamide and 5-(2-methyl-1,8-naphthyridine)-N-(3-aryl-1,8-naphthyridine-thiazole-2-amine derivatives under microwave method has been reported . This method afforded good yields in short reaction time with maximum selectivity compared with the conventional method .Molecular Structure Analysis
Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving naphthyridines can be diverse. For instance, the Buchwald–Hartwig amination coupling has been used in the synthesis of certain naphthyridine derivatives .Applications De Recherche Scientifique
Medicinal Chemistry
1,8-Naphthyridines exhibit promising pharmacological properties. Gemifloxacin, a compound containing the 1,8-naphthyridine core, has been successfully used in the treatment of bacterial infections. Researchers continue to explore other derivatives for potential drug development .
Ligands in Coordination Chemistry
These compounds serve as ligands in coordination complexes. Their unique structural features make them valuable for designing metal-based catalysts, sensors, and other functional materials .
Light-Emitting Diodes (LEDs)
1,8-Naphthyridines find application in the field of optoelectronics. They contribute to the development of light-emitting diodes (LEDs) due to their electronic properties and ability to emit light efficiently .
Dye-Sensitized Solar Cells (DSSCs)
Researchers have explored the use of 1,8-naphthyridines in dye-sensitized solar cells (DSSCs). These compounds can act as sensitizers, enhancing the efficiency of energy conversion in solar cells .
Molecular Sensors
Their unique electronic and structural properties make 1,8-naphthyridines suitable for designing molecular sensors. These sensors can detect specific analytes or environmental changes with high sensitivity .
Self-Assembly Host–Guest Systems
1,8-Naphthyridines participate in self-assembly processes, forming host–guest systems. These systems have applications in supramolecular chemistry, drug delivery, and nanotechnology .
Mécanisme D'action
The mechanism of action of naphthyridines can vary depending on their structure and the biological system they interact with. Some naphthyridine alkaloids have displayed multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response .
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-17-10-11-18(20(14-17)29-2)23(27)26-22-19(15-7-4-3-5-8-15)13-16-9-6-12-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSCQHCAQECGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)

![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)



![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)